H-DL-Glu(Ome)-OMe.HCl: A Technical Guide for Researchers
H-DL-Glu(Ome)-OMe.HCl: A Technical Guide for Researchers
Introduction
H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a chemically modified derivative of the non-essential amino acid, glutamic acid. It belongs to the class of C-protected amino acids, where both the alpha- and gamma-carboxyl groups of glutamic acid are protected as methyl esters. This modification makes it a crucial reagent and building block in various fields, particularly in peptide synthesis, medicinal chemistry, and drug development.[1][2][3] The hydrochloride salt form enhances its stability and solubility in certain solvents. This guide provides an in-depth overview of its structure, properties, synthesis, and applications for professionals in research and development.
Chemical Structure and Physicochemical Properties
H-DL-Glu(Ome)-OMe.HCl is the hydrochloride salt of the dimethyl ester of DL-glutamic acid, indicating it is a racemic mixture of its D and L enantiomers. The methyl ester groups on the carboxyl functions prevent them from participating in unwanted side reactions, which is particularly important during peptide bond formation.
Molecular Formula: C₇H₁₄ClNO₄[1][4][5]
SMILES (Simplified Molecular Input Line Entry System): COC(=O)CCC(C(=O)OC)N.Cl[4]
Quantitative Data Summary
The key physicochemical properties of H-DL-Glu(Ome)-OMe.HCl are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 13515-99-6 | [4] |
| Molecular Weight | 211.64 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder/solid | [6] |
| Melting Point | ~143 °C (for D-isomer) | [6] |
| Solubility | Soluble in Water, Methanol, DMSO | [6] |
| Purity | ≥97% | [4] |
| Topological Polar Surface Area (TPSA) | 78.62 Ų | [4] |
| Storage Conditions | Room temperature, inert atmosphere, hygroscopic | [4][6] |
Experimental Protocols
General Synthesis of Glutamic Acid Dimethyl Ester Hydrochloride
The synthesis of H-DL-Glu(Ome)-OMe.HCl typically involves the esterification of DL-glutamic acid. A common method is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.
Materials:
-
DL-Glutamic Acid
-
Methanol (MeOH), anhydrous
-
Thionyl Chloride (SOCl₂) or dry HCl gas
-
Reaction vessel with stirring and temperature control
-
Rotary evaporator
Protocol:
-
Reaction Setup: Suspend DL-Glutamic Acid in anhydrous methanol in a suitable reaction flask, cooled in an ice bath (0-10 °C).
-
Acid Addition: Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl in situ, which catalyzes the esterification. The molar ratio of glutamic acid to thionyl chloride is typically around 1:1.1 or higher to ensure complete reaction.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (around 40-65 °C) for several hours (e.g., 8-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][8]
-
Isolation: Cool the reaction mixture. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. This typically yields the product as a viscous oil or a semi-solid.[7]
-
Purification/Crystallization: The crude product can be purified by crystallization. Dissolve the resulting oil or solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly. The hydrochloride salt will precipitate. The resulting crystals are then isolated by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove impurities, and dried under vacuum.
Applications in Peptide Synthesis
The primary application of H-DL-Glu(Ome)-OMe.HCl is as a building block in peptide synthesis.[2] In this context, the amino group remains free to form a peptide bond, while the carboxyl groups are protected by the methyl esters, preventing them from reacting with the activated carboxyl group of the incoming amino acid.
General Peptide Coupling Protocol
Below is a generalized workflow for incorporating a glutamic acid residue into a growing peptide chain using H-DL-Glu(Ome)-OMe.HCl. This example uses standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Protocol:
-
Activation: The C-terminal carboxyl group of an N-protected amino acid (e.g., Boc-Leu-OH) is activated. This is achieved by dissolving the protected amino acid in a suitable solvent (e.g., Dichloromethane - DCM) and adding coupling agents like EDC and HOBt.[8]
-
Neutralization: H-DL-Glu(Ome)-OMe.HCl is added to the reaction mixture. A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (Et₃N), is required to neutralize the hydrochloride salt, freeing the primary amine for reaction.[8][9]
-
Coupling: The free amine of the deprotonated H-DL-Glu(Ome)-OMe attacks the activated carboxyl group of the N-protected amino acid, forming a new peptide bond. The reaction is typically stirred for several hours at room temperature.[8]
-
Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove the coupling byproducts and unreacted reagents. The resulting protected dipeptide is then purified, commonly by column chromatography. The methyl ester protecting groups can be removed later via saponification if the free carboxyl groups are required.
References
- 1. H-D-Glu(OMe)-OMe·HCl | Glutamic acid, dimethyl ester, hydrochloride, D- | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 2. Wholesale H-Glu-(OMe)-OMe·HCL CAS:23150-65-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. kilobio.com [kilobio.com]
- 6. chembk.com [chembk.com]
- 7. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
